molecular formula C13H9F2NO3 B2778155 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248280-17-1

3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid

Katalognummer B2778155
CAS-Nummer: 2248280-17-1
Molekulargewicht: 265.216
InChI-Schlüssel: ATOKJEAGNATATM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyridine derivative that belongs to the class of benzoic acids. It has a molecular formula of C14H9F2NO3 and a molecular weight of 287.22 g/mol.

Wirkmechanismus

3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid acts as a competitive antagonist of mGluR5. It binds to the allosteric site of the receptor, which inhibits the binding of glutamate, the endogenous ligand of mGluR5. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of movement and reward. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. This suggests that 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid may have potential anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific targeting of this receptor. It also has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid. One potential direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to investigate its potential anti-inflammatory effects in various models of inflammation. Additionally, further research is needed to investigate the safety and toxicity of 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid at various doses.

Synthesemethoden

3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-bromo-5-(difluoromethyl)pyridine-2-boronic acid with 4-hydroxybenzoic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 3-bromo-5-(difluoromethyl)pyridine-2-ylamine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory. 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be used to study the role of mGluR5 in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

Eigenschaften

IUPAC Name

3-[5-(difluoromethyl)pyridin-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-12(15)9-4-5-11(16-7-9)19-10-3-1-2-8(6-10)13(17)18/h1-7,12H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKJEAGNATATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.